molecular formula C23H26FN5O3 B611704 Vorolanib CAS No. 1013920-15-4

Vorolanib

Cat. No.: B611704
CAS No.: 1013920-15-4
M. Wt: 439.5 g/mol
InChI Key: KMIOJWCYOHBUJS-HAKPAVFJSA-N
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Mechanism of Action

Target of Action

Vorolanib, also known as CM082 or X-82, is a multi-targeted tyrosine kinase receptor inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) . These receptors play a crucial role in angiogenesis, a process that is often dysregulated in various types of cancer .

Mode of Action

This compound acts by competitively binding to and inhibiting its primary targets, VEGFRs and PDGFRs . This inhibition disrupts the signaling pathways associated with these receptors, leading to a reduction in angiogenesis . As a result, the growth and proliferation of tumor cells, which rely on angiogenesis for nutrient supply, are hindered .

Biochemical Pathways

The inhibition of VEGFRs and PDGFRs by this compound affects multiple biochemical pathways. The VEGF pathway, which is primarily involved in angiogenesis, is one of the most significantly impacted . By inhibiting this pathway, this compound reduces the formation of new blood vessels, thereby limiting the supply of nutrients to tumor cells . This leads to a decrease in tumor growth and can even result in tumor regression .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and tumor cell proliferation . In preclinical studies, this compound has been shown to inhibit the growth of various types of tumors in a dose-dependent manner . Moreover, it has demonstrated the ability to cause complete tumor regression in certain cases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the specific type of tumor and its genetic makeup. Additionally, individual patient factors, such as liver function, can impact the drug’s metabolism and hence its efficacy

Preparation Methods

The synthesis of CM-082 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail .

Chemical Reactions Analysis

CM-082 undergoes various chemical reactions, primarily involving its interaction with vascular endothelial growth factor receptors and platelet-derived growth factor receptors. These interactions inhibit the phosphorylation of these receptors and their downstream signaling molecules, such as ERK1/2, AKT, and STAT3 . The compound also inhibits tube formation and cell migration in human umbilical vein endothelial cells .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013920-15-4
Record name Vorolanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VOROLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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